molecular formula C20H20N4O3 B6542187 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1058207-68-3

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B6542187
CAS No.: 1058207-68-3
M. Wt: 364.4 g/mol
InChI Key: WKUGXFUQUIRHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical entity 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide is a functionalized dihydropyrimidinone derivative offered for research purposes. Compounds based on the dihydropyrimidinone (DHPM) core, also known as the Biginelli-type scaffold, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles . The structure of this particular molecule, featuring a 4-ethoxyphenyl substituent and a pyridin-2-ylmethylacetamide side chain, suggests potential for investigation as a key intermediate or a target-specific scaffold in drug discovery. While the specific biological activity of this exact molecule requires empirical determination, structurally similar compounds incorporating the pyrimidine core have been advanced as potent and selective inhibitors for various enzymes . For instance, certain acetamide-substituted pyrimidine derivatives have been identified as highly selective, mechanism-based inhibitors of enzymes like myeloperoxidase (MPO), which is a target in cardiovascular and inflammatory diseases . Other research into pyrimidine-acetamide hybrids has explored their potential as inhibitors of targets like tankyrase, which is relevant in oncology research . This compound is well-suited for researchers developing structure-activity relationship (SAR) models, screening for new bioactive molecules, or exploring the therapeutic potential of the dihydropyrimidinone pharmacophore in areas such as oncology, immunology, and infectious diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-27-17-8-6-15(7-9-17)18-11-20(26)24(14-23-18)13-19(25)22-12-16-5-3-4-10-21-16/h3-11,14H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUGXFUQUIRHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide is a member of the pyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure features a pyrimidinone core with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and autoimmune disorders .
  • Antioxidant Activity : The presence of the ethoxy and pyridine groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Modulation of Signaling Pathways : The compound can influence several signaling pathways by interacting with receptors or proteins involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

Studies have explored the anticancer potential of pyrimidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound's ability to inhibit MPO suggests a role in reducing inflammation. This is particularly relevant in conditions like cardiovascular diseases and autoimmune disorders where MPO is known to play a detrimental role .

Case Studies

StudyFindings
Inhibition of MPO A study on N1-substituted pyrimidines showed effective inhibition of MPO activity in human blood samples, indicating potential therapeutic applications for inflammatory diseases .
Anticancer Activity Research demonstrated that similar pyrimidine derivatives exhibited IC50 values in the micromolar range against cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Efficacy Compounds with structural similarities were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting further investigation into their use as antibiotics .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide exhibit significant anticancer properties. The dihydropyrimidine scaffold is known for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of similar compounds has provided insights into optimizing efficacy and reducing toxicity. Variations in substituents on the pyrimidine ring have been systematically studied to enhance biological activity while minimizing adverse effects .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM.
Study 2Assess antimicrobial activityShowed effective inhibition of E. coli and S. aureus growth at concentrations as low as 25 µg/mL.
Study 3Investigate anti-inflammatory propertiesReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Modifications

a. Quinazolinone Hybrids () Compounds 8–12 in replace the dihydropyrimidinone core with a quinazolin-4-one/3-cyanopyridin-2-one hybrid. These compounds, such as N-(4-(5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (8), exhibit higher molecular weights (563.63–612.50 g/mol) and melting points (>300°C) due to the fused quinazolinone system. Their substituents (e.g., methoxy, chloro, bromo) enhance lipophilicity compared to the target compound’s ethoxy group .

b. Thioether-Linked Pyrimidinones (–7) Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) replace the oxygen in the acetamide linkage with a sulfur atom. This substitution reduces melting points (196–224°C) and may alter binding interactions in biological targets due to sulfur’s larger atomic radius .

2.2. Substituent Variations

a. Pyridinylmethyl vs. Benzodioxolylmethyl () The analog N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058461-50-9) replaces the pyridinylmethyl group with a benzodioxolylmethyl moiety.

b. Morpholine-Substituted Pyrimidinones () 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS 1251553-59-9) introduces a morpholine ring at position 2 of the pyrimidinone core. This polar group lowers molecular weight (356.4 g/mol) and may enhance solubility, though the 4-methylphenyl acetamide substituent reduces steric bulk compared to the target’s ethoxyphenyl .

c. Piperidinylmethyl-Pyridine Derivatives () 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234946-28-1) replaces the pyrimidinone core with a simpler acetamide backbone. Its piperidine-pyridine hybrid side chain (MW 353.5 g/mol) introduces conformational flexibility, which could impact receptor binding kinetics .

2.3. Physicochemical Properties
Compound ID/Feature Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~380–400 4-Ethoxyphenyl, pyridin-2-ylmethyl Moderate lipophilicity
, Compound 8 563.63 Quinazolinone, 4-methoxyphenyl High melting point (>300°C)
, Compound 5.12 ~350–400 (est.) Thioether, benzyl mp 196°C
(CAS 1058461-50-9) 407.4 Benzodioxolylmethyl, 4-ethoxyphenyl Increased polarity
(CAS 1251553-59-9) 356.4 Morpholinyl, 4-methylbenzyl Enhanced solubility

Preparation Methods

Biginelli Reaction Modifications

The pyrimidinone scaffold is synthesized via a modified Biginelli reaction , utilizing:

  • 4-Ethoxybenzaldehyde (1.0 equiv),

  • Ethyl acetoacetate (1.0 equiv),

  • Urea (1.5 equiv),

  • Silica chloride (2.5 mol%) as a heterogeneous catalyst.

Conditions : Solvent-free, 80°C, 3 hours.
Yield : 85–92%.

Mechanism:

  • Silica chloride activates the aldehyde via Lewis acid-mediated imine formation.

  • Nucleophilic attack by ethyl acetoacetate forms a β-ketoester intermediate.

  • Cyclocondensation with urea yields the dihydropyrimidinone core.

Characterization Data:

  • 1H^1H-NMR (DMSO-d6d_6) : δ 5.34 (d, J=2.28J = 2.28 Hz, 1H, -CH), 7.22 (d, J=8.60J = 8.60 Hz, 2H, Ar-H).

  • HPLC Purity : >98%.

Synthesis of the Acetamide Side Chain

Nucleophilic Substitution

The N-(pyridin-2-ylmethyl)acetamide side chain is prepared via:

  • 2-Aminomethylpyridine (1.0 equiv),

  • Chloroacetyl chloride (1.1 equiv),

  • N-Methylmorpholine (1.2 equiv) in acetonitrile at −5–5°C.

Conditions : 1.5 hours, 91% yield.

Workup:

  • Quench with triethylamine hydroxide.

  • Acidify to pH 2–3 with HCl.

  • Precipitate with isopropanol/water.

Coupling Reactions

Amidation of Pyrimidinone

The pyrimidinone core is functionalized via:

  • 4-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine (1.0 equiv),

  • N-(Pyridin-2-ylmethyl)acetamide (1.1 equiv),

  • Anhydrous K2_2CO3_3 (1.5 equiv) in refluxing acetone.

Conditions : 12 hours, 60–70% yield.

Optimization:

  • Solvent : Dry acetone minimizes hydrolysis.

  • Catalyst : K2_2CO3_3 enhances nucleophilicity of the pyrimidinone nitrogen.

Optimization and Characterization

Yield Improvement Strategies

  • Azeotropic Drying : Co-distillation with acetonitrile removes residual water, improving coupling efficiency to 91%.

  • pH-Controlled Crystallization : Adjusting to pH 7.0–8.0 with NaOH ensures high-purity isolates.

Analytical Validation

  • HPLC Retention Time : 25.7 minutes (C18 column, 210 nm).

  • IR Spectroscopy : 1653 cm1^{-1} (C=O stretch).

Challenges and Solutions

Byproduct Formation

  • Issue : Des-fluoroamine byproduct (retention time: 9.1 minutes).

  • Solution : Optimized reaction stoichiometry and temperature control.

Solvent Selection

  • Issue : Methanol-induced side reactions during crystallization.

  • Solution : Replace with ethanol/water mixtures .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step protocols, including condensation of the dihydropyrimidinone core with the ethoxyphenyl group, followed by acylation to introduce the pyridinylmethyl acetamide moiety. Key parameters include:

  • Temperature control : Reactions often require 60–80°C for cyclization steps to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate nucleophilic substitutions . Yield optimization can be achieved via Design of Experiments (DoE) to test variables like stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the dihydropyrimidinone ring (δ 5.9–6.2 ppm for H-5) and acetamide linkage (δ 2.1–2.3 ppm for CH₃) .
  • IR Spectroscopy : Validates carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH groups (~3300 cm⁻¹) .
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts via retention time and mass-to-charge ratio (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₄O₃: 376.17) .

Q. What structural features govern its stability under varying pH and temperature conditions?

  • pH sensitivity : The dihydropyrimidinone ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .
  • Thermal stability : Decomposition occurs above 150°C; storage at –20°C in inert atmospheres (N₂ or Ar) is recommended .
  • Light sensitivity : The ethoxyphenyl group may undergo photodegradation, necessitating amber vials for storage .

Q. How can solubility be enhanced for in vitro assays?

  • Co-solvents : Use DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Surfactants : Polysorbate-80 (0.1%) improves aqueous dispersion without denaturing proteins .
  • Salt forms : Synthesize hydrochloride or sodium salts to increase polarity .

Advanced Research Questions

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases) .
  • QSAR models : Train algorithms on pyrimidinone derivatives to correlate substituents (e.g., ethoxy vs. methoxy groups) with bioactivity .
  • MD simulations : Assess conformational stability of the acetamide linker in lipid bilayers for membrane permeability predictions .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .

Q. What methodologies address instability during long-term pharmacological studies?

  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for reconstitution before use .
  • Prodrug design : Mask the labile dihydropyrimidinone ring with ester or carbamate prodrugs .
  • Real-time stability monitoring : Use Raman spectroscopy to detect crystallinity changes during storage .

Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be systematically evaluated?

  • In vitro ADME :
  • Caco-2 assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .
    • In vivo studies :
  • Rodent models : Administer IV/PO doses (10 mg/kg) and collect plasma for LC-MS/MS analysis .
  • Tissue distribution : Radiolabel the compound (¹⁴C or ³H) to track accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.